3'-(3-Dimethylaminophenyl)epibatidine
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Overview
Description
3’-(3-Dimethylaminophenyl)epibatidine is a synthetic derivative of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound is known for its high affinity for nicotinic acetylcholine receptors, making it a significant subject of research in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Dimethylaminophenyl)epibatidine typically involves the modification of the epibatidine structureThis process often involves multiple steps, including halogenation, nucleophilic substitution, and reductive amination .
Industrial Production Methods: While specific industrial production methods for 3’-(3-Dimethylaminophenyl)epibatidine are not widely documented, the synthesis generally follows standard organic synthesis protocols. These methods ensure high purity and yield, essential for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 3’-(3-Dimethylaminophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dimethylamino group, potentially forming N-oxides.
Reduction: Reduction reactions can target the nitro groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially in modifying the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxide derivatives, while reduction can yield amines or other reduced forms .
Scientific Research Applications
3’-(3-Dimethylaminophenyl)epibatidine has several scientific research applications:
Neuropharmacology: It is used to study nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is implicated in nicotine addiction and pain modulation
Pain Management: Research indicates its potential as an analgesic, although its side effects limit its therapeutic use.
Nicotine Dependence: It serves as a tool to understand the mechanisms of nicotine addiction and to develop potential treatments
Mechanism of Action
3’-(3-Dimethylaminophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release. The compound’s high affinity for these receptors makes it a potent agonist, influencing both central and peripheral nervous systems .
Comparison with Similar Compounds
Epibatidine: The parent compound, known for its potent analgesic properties but limited by its toxicity.
2’-Fluoro-3’-(4-nitrophenyl)deschloroepibatidine: Another derivative with modifications to enhance selectivity and reduce toxicity
Uniqueness: 3’-(3-Dimethylaminophenyl)epibatidine is unique due to its specific structural modifications, which aim to balance potency and safety.
Properties
Molecular Formula |
C19H22ClN3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H22ClN3/c1-23(2)15-5-3-4-12(8-15)17-9-13(11-21-19(17)20)16-10-14-6-7-18(16)22-14/h3-5,8-9,11,14,16,18,22H,6-7,10H2,1-2H3/t14-,16+,18+/m0/s1 |
InChI Key |
FTFGQJKAWBRVCG-YXJHDRRASA-N |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)[C@H]3C[C@@H]4CC[C@H]3N4)Cl |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)C3CC4CCC3N4)Cl |
Origin of Product |
United States |
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